4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride
Description
Properties
Molecular Formula |
C6H12Cl2N4 |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-6-3-5-4-8-1-2-10(5)9-6;;/h3,8H,1-2,4H2,(H2,7,9);2*1H |
InChI Key |
CIFCPQXGEGVQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)N)CN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis
Preparation of 5-amino-1H-pyrazoles:
Reaction Scheme Summary
Step 1: 5-Amino-1H-pyrazole + Boc anhydride → Boc-protected pyrazole
Step 2: Boc-protected pyrazole + 1,3-dibromopropane → N-(3-bromopropyl) derivative
Step 3: Deprotect with HCl → free amino intermediate
Step 4: Cyclization with KOH in toluene → tetrahydropyrazolo[1,5-a]pyrazine core
Step 5: Amination at 2-position → 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-amine
Step 6: Salt formation with HCl → dihydrochloride salt
Data Tables and Research Findings
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Boc anhydride | DCM | Room temperature | ~85% | Protection of amino group |
| 2 | 1,3-dibromopropane | THF | Reflux | ~70% | Alkylation of pyrazole |
| 3 | HCl in DCM | - | Room temperature | Complete deprotection | Removal of Boc group |
| 4 | KOH | Toluene | Reflux | ~65% | Cyclization to core |
| 5 | Nucleophilic amination | - | Reflux | Variable | Introduction of amino at position 2 |
| 6 | HCl | - | - | Quantitative | Salt formation |
Note: Actual yields vary depending on specific reaction conditions and purity of starting materials.
Notes on Variability and Optimization
- Reaction conditions such as temperature, solvent choice, and reaction time critically influence yields.
- Protection/deprotection steps are crucial to prevent side reactions.
- Purification often involves column chromatography or recrystallization.
Additional Synthetic Approaches
Recent advances include:
- One-pot procedures combining multiple steps, reducing reaction time and improving overall yield.
- Catalytic hydrogenation for selective reduction steps.
- Use of alternative protecting groups such as carbobenzyloxy (Cbz) for improved stability.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include catalytic hydrogenation agents, which are employed to achieve the desired transformations . The reaction conditions are optimized to ensure high yields and selectivity.
Major Products: The major products formed from these reactions are functionalized derivatives of the core structure, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Chemistry: In chemistry, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine: In biology and medicine, this compound has shown potential as an inhibitor of hepatitis B virus (HBV) core protein . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants, making it a promising candidate for antiviral therapy .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound acts as a core protein allosteric modulator (CpAM), disrupting the assembly of the viral capsid and thereby inhibiting viral replication . This mechanism is crucial for its effectiveness against HBV .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Using cheminformatics databases, the following analogs exhibit high structural similarity (based on Tanimoto coefficient):
Functional and Pharmacological Differences
Bioactivity :
- Cyclopropyl (1346673-35-5): Increases steric bulk, which may reduce binding affinity to certain enzymes .
Physicochemical Properties :
Key Research Findings and Trends
Salt Forms : Dihydrochloride derivatives (e.g., 165894-07-5, 1609395-89-2) dominate commercial catalogs due to enhanced stability and solubility compared to free bases .
Substituent Impact: Electron-Withdrawing Groups (e.g., Cl, NO₂): Improve binding to ATP pockets in kinase targets. Alkyl/Aryl Groups: Modulate pharmacokinetic profiles but may reduce aqueous solubility .
Synthetic Utility : Pyrazolo-pyrazine scaffolds are increasingly used in fragment-based drug discovery, particularly for CNS and antimicrobial targets .
Q & A
What are the critical considerations for synthesizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride with high purity and yield?
Basic Research Question
Synthesis of this compound typically involves multistep heterocyclic chemistry. Key steps include cyclization reactions and purification under controlled conditions. For example, ammonium chloride has been used as a catalyst in similar pyrazolo-pyrimidine syntheses to enhance reaction efficiency under solvent-free conditions . Optimization of reaction parameters (temperature, pH, and stoichiometry) is critical, as impurities can arise from incomplete cyclization or side reactions. Post-synthesis, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to achieve ≥98% purity .
How can structural integrity and purity of the compound be validated post-synthesis?
Basic Research Question
Methodological validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments in the pyrazolo-pyrazine core and dihydrochloride salt formation.
- Mass Spectrometry (HRMS) : Verify molecular weight (C6H11Cl2N3; MW 196.08) and detect isotopic patterns .
- X-ray Diffraction (XRD) : Resolve crystalline structure if polymorphic forms are suspected, as seen in related pyrazolo derivatives .
- HPLC : Monitor purity (>98%) using reverse-phase columns with UV detection at 254 nm .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
Stability is pH- and temperature-dependent.
- Storage : Recommended at 20°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation .
- pH Sensitivity : Degradation occurs in strongly acidic (pH < 3) or basic (pH > 9) environments, with chloride release observed in extreme conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, necessitating avoidance of high-temperature handling .
How does this compound interact with biological targets, and what assays are suitable for evaluating its activity?
Advanced Research Question
The pyrazolo-pyrazine scaffold exhibits affinity for enzymes and receptors due to its heterocyclic aromaticity. For example:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) quantify binding to targets like G-protein-coupled receptors .
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) measure inhibition constants (Ki) for kinases or hydrolases .
- Photodynamic Therapy (PDT) : Structural analogs fused with chlorins demonstrate selective uptake by cancer stem cells, validated via in vitro cytotoxicity assays (e.g., EC50 calculations) .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies often arise from differences in:
- Cell Lines : Cancer stem cells (CSCs) vs. bulk tumor cells may exhibit divergent responses, as seen in PDT studies using endometrial cancer models .
- Salt Form : Dihydrochloride vs. free base forms alter solubility and bioavailability, impacting IC50 values .
- Experimental Design : Standardize protocols (e.g., incubation time, serum concentration) to minimize variability. Meta-analyses of published data (e.g., CAS 165894-07-5 studies) can identify trends .
What strategies are effective for modifying the compound’s structure to enhance therapeutic potential?
Advanced Research Question
Rational design approaches include:
- Substituent Addition : Introducing aldehyde groups (e.g., at position 7) improves target specificity, as demonstrated in chlorin-PDT hybrids .
- Metal Coordination : Platinum(II) complexes with pyrazolo-pyrazine derivatives enhance photophysical properties for oxygen sensing or anticancer activity .
- Prodrug Development : Masking the amine group with acetyl or tert-butyl carbamates improves pharmacokinetics .
What are the computational tools for predicting the compound’s ADMET properties?
Advanced Research Question
In silico methods reduce experimental workload:
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic stability.
- QSAR Models : Correlate structural features (e.g., ClogP, polar surface area) with absorption and toxicity .
- Docking Software (AutoDock, Schrödinger) : Predict interactions with biological targets (e.g., kinases) using crystallographic data from related compounds .
How can researchers address challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Scale-up requires:
- Process Optimization : Replace column chromatography with recrystallization or continuous flow reactors .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
- Regulatory Compliance : Ensure adherence to ICH guidelines for impurity profiling (<0.1% for genotoxic impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
